[2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine hydrochloride
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Overview
Description
2-(1H-imidazol-1-yl)ethylamine hydrochloride is a chemical compound that features both an imidazole and a thiophene ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the thiophene ring is a sulfur-containing five-membered ring
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction often involves binding to a specific receptor or enzyme, thereby modulating its activity.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
The wide range of biological activities exhibited by imidazole derivatives suggests that the effects can be diverse, depending on the specific derivative and its functional groups .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)ethylamine hydrochloride typically involves the reaction of 2-(1H-imidazol-1-yl)ethanamine with thiophen-3-ylmethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)ethylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: Both the imidazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted imidazole and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-imidazol-1-yl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between imidazole and thiophene-containing molecules and biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, 2-(1H-imidazol-1-yl)ethylamine hydrochloride has potential applications as a pharmacophore. Its structure is similar to that of many biologically active molecules, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its unique combination of imidazole and thiophene rings makes it suitable for various applications in materials science.
Comparison with Similar Compounds
Similar Compounds
[2-(1H-imidazol-1-yl)ethyl]amine hydrochloride: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
2-(1H-imidazol-1-yl)ethylmethylamine hydrochloride: Contains a phenyl ring instead of a thiophene ring, which affects its electronic properties and reactivity.
2-(1H-imidazol-1-yl)ethylamine hydrochloride: Contains a pyridine ring, which can participate in different types of interactions compared to the thiophene ring.
Uniqueness
The uniqueness of 2-(1H-imidazol-1-yl)ethylamine hydrochloride lies in its combination of imidazole and thiophene rings. This combination provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-imidazol-1-yl-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S.ClH/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13;/h1,3,5-6,8-9,11H,2,4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCRVYMXXVBMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCCN2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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